Nafamostat is an ester conjugate of 6-amidino-2-naphthol (6A2N) and p-guanidinobenzoic acid (GBA) [1]. Its mechanism is characterized by a slow, tight-binding action where it acts as a substrate-trapping inhibitor [2].
The following diagram illustrates the covalent inhibition mechanism of this compound against serine proteases like uPA.
This compound is hydrolyzed by serine proteases, forming a stable covalent complex that inactivates the enzyme.
To experimentally validate this compound's inhibitory activity, chromogenic substrate-based assays are widely used. The following workflow outlines a standard protocol for determining the half-maximal inhibitory concentration (IC₅₀).
General workflow for determining the IC₅₀ of this compound against a target serine protease using a chromogenic assay.
Detailed Protocol for IC₅₀ Determination [3]:
Understanding this compound's pharmacokinetics is critical for its application, as its properties present analytical and dosing challenges.
| Parameter | Value / Characteristic | Notes |
|---|---|---|
| Elimination Half-life (IV) | ~8 minutes (human) [5] / 1.39 hours (rat) [6] | Species-dependent; very rapid clearance in humans. |
| Metabolism | Rapid hydrolysis by carboxyesterases [5] | Primarily in the liver to inactive metabolites (GBA and 6A2N). |
| Oral Bioavailability | Very low (~0.95% - 1.59% in rats) [6] | Due to extensive first-pass metabolism and hydrolysis. |
| Key Analytical Challenge | High polarity and instability in biological fluids [1] | Requires specialized LC-MS/MS methods for accurate PK studies. |
The broad-spectrum and covalent mechanism of this compound underpins its investigation for diverse conditions:
For researchers, the quantitative data and methodologies from key studies are crucial. The table below summarizes experimental details from a preclinical study on Spinal Cord Injury (SCI) and a clinical trial for COVID-19.
| Study Focus | Administration & Dosing | Key Model / Population | Primary Efficacy Findings | Safety & PK/PD Findings |
|---|
| Spinal Cord Injury (Preclinical) [1] | - Route: Intraperitoneal (i.p.)
This compound's primary mechanism is the inhibition of a wide spectrum of serine proteases [3]. The following diagram illustrates its role in protecting the blood-spinal cord barrier after injury, as revealed in preclinical research [1].
Figure 1: this compound inhibits thrombin to protect the blood-spinal cord barrier after injury, reducing neuroinflammation [1].
The research landscape for this compound mesylate is dynamic, characterized by both promising preclinical findings and the realities of clinical trial data.
This compound has a very short half-life and is rapidly metabolized. The reported half-life can vary significantly between species, which is a critical consideration for preclinical and clinical studies.
| Parameter | Value(s) | Additional Context / Species |
|---|
| Plasma Half-life (t₁/₂) | 8 minutes (approx.) [1] 1.39 hours (in rats) [2] 0.63 minutes (model-estimated plasma esterase t₁/₂) [3] | The 8-minute half-life is commonly cited for humans. The longer half-life in rats indicates significant species differences [2]. | | Primary Metabolites | p-Guanidinobenzoic acid (PGBA) 6-amidino-2-naphthol (AN) [1] [3] | Both metabolites are renally excreted and are considered inactive as protease inhibitors [1]. | | Primary Metabolic Enzymes | Carboxylesterase (CES) [3] Arylesterase [3] Hepatic carboxyesterase [1] | Metabolized by enzymes in the blood, plasma, and various tissues, especially the liver [3]. | | Route of Elimination | Renal (as metabolites) [1] | this compound itself accumulates in the kidneys [1]. | | Oral Bioavailability | 0.95% - 1.59% (in rats) [2] ~25% higher than oral solution (tablets in monkeys) [4] | Very low in rats, but advanced formulations show potential for improvement in other species [2] [4]. |
The following diagram illustrates the primary metabolic pathway of this compound and the key enzymes responsible.
This compound is hydrolyzed by esterases into two primary inactive metabolites [1] [3].
Due to this compound's highly polar and unstable nature, specialized analytical methods are required for accurate pharmacokinetic studies. The table below summarizes a robust method from recent research.
| Method Aspect | Protocol Details |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2] |
| Sample Matrix | Rat Plasma [2] |
| Sample Extraction | Solid-Phase Extraction (SPE). Optimal recovery was achieved by washing with 0.1% aqueous formic acid and eluting with methanol [2]. |
| Internal Standard | 13C6-nafamostat (isotopically labeled) [2] |
| Key MS Parameters | MRM Transition: 174.4 → 165.8 (this compound) and 177.4 → 168.9 (internal standard) [2] |
| Assay Performance | LLOQ (Lower Limit of Quantification): 0.5 ng/mL, demonstrating high sensitivity [2] |
Nafamostat mesylate (NM) is a synthetic serine protease inhibitor with a molecular weight of 347.378 g·mol⁻¹ (539.58 g·mol⁻¹ for the mesylate salt) that functions as a short-acting anticoagulant and exhibits broad protease inhibition capabilities. [1] [2] The compound features a chemical structure containing both amidine and guanidine groups, which contribute to its mechanism of action and molecular interactions. [3] Originally developed in Japan in the 1980s, this compound has been utilized clinically for the treatment of acute pancreatitis and as an anticoagulant during extracorporeal circulation procedures. [4] [5] The drug's diverse pharmacological profile has led to investigation of potential applications in various pathological conditions including sepsis, viral infections, and neurodegenerative diseases. [1] [2] [5]
This compound's molecular structure (C₁₉H₁₇N₅O₂) enables it to act as a slow tight-binding inhibitor that traps target proteases in the acyl-enzyme intermediate state, resulting in apparent observed inhibition. [1] This mechanism differs from many other anticoagulants, as this compound does not require a cofactor like antithrombin III for its activity. The compound's rapid metabolism and short half-life (approximately 5-8 minutes in humans) make it particularly suitable for clinical scenarios where controlled, short-duration anticoagulation is required. [2] [6] Approximately 80% of this compound is metabolized by the liver, with the remaining 20% metabolized in the blood, and clearance is primarily mediated by red blood cells, which may contribute to its reduced bleeding risk compared to other anticoagulants. [2]
This compound exerts its anticoagulant effects through multi-target inhibition of key serine proteases in the coagulation cascade. The drug demonstrates potent activity against thrombin (Factor IIa), Factor Xa, Factor XIIa, and Factor VIIa, effectively interrupting both the intrinsic and extrinsic pathways of coagulation activation. [2] [6] This broad-spectrum inhibition profile distinguishes this compound from more targeted anticoagulants and contributes to its efficacy in various clinical settings involving coagulation abnormalities.
The molecular mechanism involves this compound acting as a covalent serine protease inhibitor that forms a transient acyl-complex with the active site serine residue of target enzymes. [1] This reversible inhibition is characterized by rapid association and dissociation kinetics, consistent with the drug's short duration of action. Notably, this compound's inhibition of thrombin prevents the conversion of fibrinogen to fibrin, thereby reducing fibrin formation and thrombus development. [1] Additionally, its action on Factor XIIa contributes to reduced contact system activation, which is particularly relevant in extracorporeal circuits where foreign surfaces trigger coagulation through this pathway. [6]
Table: Key Coagulation Factors Inhibited by this compound and Their Roles in Hemostasis
| Coagulation Factor | Inhibition potency (IC₅₀) | Role in Coagulation Cascade | Clinical Significance |
|---|---|---|---|
| Thrombin (IIa) | ~0.1-10 nM | Converts fibrinogen to fibrin; activates platelets, V, VIII, XI, XIII | Primary regulator of thrombus formation; target for acute anticoagulation |
| Factor Xa | ~1-10 nM | Converts prothrombin to thrombin; convergence point of intrinsic and extrinsic pathways | Effective for preventing thrombus propagation; lower bleeding risk than thrombin inhibition |
| Factor XIIa | ~0.1-1 nM | Initiates contact activation pathway; activates Factor XI and prekallikrein | Particularly important in extracorporeal circulation and artificial surfaces |
| Factor VIIa | ~1-10 nM | Initiates extrinsic pathway with tissue factor; primary trigger of acute coagulation | Important for limiting thrombosis in tissue injury and inflammatory states |
Beyond its direct anticoagulant properties, this compound modulates the fibrinolytic system through inhibition of plasmin, a key enzyme in fibrin clot breakdown. [7] This balanced action on both coagulation and fibrinolysis contributes to this compound's effectiveness in managing disseminated intravascular coagulation (DIC), where simultaneous thrombosis and hemorrhage occur. [1] [4] The drug additionally demonstrates anti-inflammatory effects through inhibition of complement factors and kallikrein, reducing the production of bradykinin and other inflammatory mediators that contribute to vascular permeability and hypotension in septic states. [7] [6]
The interplay between this compound's anticoagulant and anti-inflammatory properties is particularly relevant in conditions like sepsis and extracorporeal circulation, where thromboinflammation (combined activation of coagulation and inflammation) drives pathology. [2] [6] By simultaneously targeting multiple proteases in both systems, this compound may provide more comprehensive protection against organ dysfunction compared to single-target agents. Recent evidence also suggests that this compound affects immune cell trafficking, reducing infiltration of neutrophils, macrophages, and T-lymphocytes at sites of inflammation, which may further contribute to its therapeutic benefits in inflammatory conditions. [6]
This diagram illustrates this compound's multi-target inhibitory effects on coagulation, fibrinolytic, and inflammatory systems. The drug simultaneously targets key serine proteases across these interconnected pathways, resulting in comprehensive anticoagulant and anti-inflammatory actions. The red inhibition arrows highlight this compound's broad-spectrum protease inhibition capability, which underlies its therapeutic efficacy in thromboinflammatory conditions.
This compound exhibits rapid clearance from circulation, with an exceptionally short elimination half-life of approximately 5-8 minutes after intravenous administration. [2] [6] This brief duration of action results from extensive metabolism in both blood and liver, with approximately 80% hepatic metabolism and 20% blood metabolism contributing to its clearance. [2] The metabolic pathways involve enzymatic degradation via oxidation and hydrolysis, producing inactive metabolites that undergo renal excretion. Notably, about 90% of blood clearance is mediated by red blood cells, which may partially explain the reduced bleeding risk associated with this compound compared to other anticoagulants. [2]
The linear pharmacokinetics of this compound allow for predictable dose-response relationships in clinical applications. [4] The drug follows first-order elimination kinetics, with plasma concentrations declining rapidly after infusion cessation. This property is particularly advantageous in critical care settings where immediate reversal of anticoagulation may be needed due to bleeding complications or emergency procedures. Unlike longer-acting anticoagulants, this compound does not require specific reversal agents, as its effects diminish rapidly upon discontinuation.
Table: Pharmacokinetic Parameters of this compound Mesylate
| Parameter | Value | Clinical Implications |
|---|---|---|
| Half-life | 5-8 minutes | Allows rapid onset/offset of effect; suitable for controlled anticoagulation in dynamic clinical situations |
| Clearance | ~80% hepatic, ~20% blood | Requires dose adjustment in severe hepatic impairment; less affected by renal dysfunction |
| RBC-mediated Clearance | ~90% of blood clearance | Potentially lower bleeding risk; unique clearance mechanism among anticoagulants |
| Protein Binding | Extensive (exact percentage not well characterized) | Potential for drug interactions at protein-binding sites; limited free fraction available for inhibition |
| Metabolites | Inactive | No concern about active metabolites accumulating; suitable for prolonged infusion |
| Volume of Distribution | Limited data | Likely restricted to blood volume due to rapid metabolism; minimal tissue penetration |
This compound is typically administered as a continuous intravenous infusion due to its short half-life and poor oral bioavailability. [2] [7] In clinical trials for sepsis, a dose of 2.0 mg/kg/day has been used, dissolved in 5% glucose solution to a maximum concentration of 10 mg/ml. [2] For extracorporeal circulation procedures, dosing is often adjusted based on the duration of procedure and patient coagulation parameters. The optimal therapeutic range for anticoagulation has not been definitively established, but monitoring typically includes activated clotting time (ACT), activated partial thromboplastin time (aPTT), and anti-factor Xa activity where available.
The narrow therapeutic window of anticoagulant therapy necessitates careful balancing between thrombotic risk and bleeding complications. [2] [6] For patients receiving this compound, regular monitoring of platelet count, fibrinogen levels, and markers of coagulation activation is recommended, particularly in those with underlying coagulopathies or hepatic impairment. The short half-life of this compound does allow for rapid correction of over-anticoagulation by simply adjusting or discontinuing the infusion, which represents a significant safety advantage over longer-acting agents in critically ill patients with unpredictable clinical courses.
This compound is extensively used as an anticoagulant for extracorporeal circuits, including hemodialysis, continuous renal replacement therapy (CRRT), and extracorporeal membrane oxygenation (ECLS). [1] [6] In these applications, this compound prevents circuit thrombosis without significantly increasing systemic bleeding risk, making it particularly valuable for patients with heightened bleeding susceptibility or heparin-induced thrombocytopenia (HIT). [6] The drug's inhibition of complement activation and leukocyte migration in extracorporeal circuits may provide additional benefits by reducing the inflammatory response to foreign surfaces. [6]
Clinical studies have demonstrated that this compound provides effective anticoagulation during ECLS with potentially fewer bleeding complications compared to unfractionated heparin. [6] A comprehensive review highlighted that this compound use in extracorporeal life support was associated with adequate circuit lifespan and manageable side effect profile, suggesting it as a feasible alternative anticoagulant for critically ill patients requiring mechanical circulatory or respiratory support. [6] The very short half-life is especially advantageous in these settings, allowing precise control over anticoagulation intensity in unstable patients.
The EASNMS trial (Efficacy and Safety of this compound Mesilate for Sepsis), a multicenter, double-blind, randomized controlled trial currently underway, aims to recruit 778 subjects meeting Sepsis 3.0 criteria to evaluate this compound's effects on ICU mortality and organ dysfunction. [2] This trial builds on preclinical evidence suggesting that this compound may improve outcomes in sepsis by simultaneously targeting coagulation activation, inflammatory response, and immune dysregulation. [2] The rationale for using this compound in sepsis stems from its ability to inhibit multiple proteases involved in the pathogenesis of sepsis-associated coagulopathy and multiple organ dysfunction.
In disseminated intravascular coagulation (DIC), this compound has demonstrated efficacy in managing the thrombohemorrhagic imbalance characteristic of this condition. [1] [4] By simultaneously inhibiting excessive coagulation through antithrombin activity while moderating fibrinolysis via antiplasmin effects, this compound may help stabilize the dysregulated hemostatic system in DIC. Clinical experience from Japan, where this compound has been used for DIC treatment since the 1980s, supports its potential utility in this challenging condition, though robust randomized controlled trial data are still needed. [4]
During the COVID-19 pandemic, this compound was investigated as a potential treatment due to its dual antiviral and anticoagulant properties. [1] [7] In vitro studies demonstrated that this compound potently inhibits TMPRSS2, a cellular protease essential for SARS-CoV-2 entry into lung cells. [7] However, a phase Ib/IIa randomized controlled trial in hospitalized COVID-19 patients found that intravenous this compound did not demonstrate significant anti-inflammatory, anticoagulant, or antiviral activity in this population, with higher rates of adverse events compared to standard care. [7] The authors suggested that this compound might be more efficacious in early disease stages, and that reformulation for different administration routes might be worth investigating.
Interestingly, this compound has demonstrated neuroprotective effects in various experimental models, potentially through mechanisms independent of its serine protease inhibition. [5] [3] Research has identified this compound as a novel NMDA receptor antagonist acting at the ifenprodil-binding site of the NR2B subunit. [5] [3] This activity protects against excitotoxic neuronal death in models of retinal degeneration and cerebral ischemia, suggesting potential applications in neurodegenerative diseases, though clinical evidence in neurological disorders remains preliminary. [4] [5]
The anticoagulant potency of this compound can be evaluated through multiple in vitro assays measuring its effects on specific coagulation factors and global coagulation parameters:
Factor Inhibition Assays:
Thromboelastometry:
Plasma-Based Coagulation Assays:
Sepsis Models:
Extracorporeal Circulation Models:
Thrombosis Models:
This workflow diagram outlines a comprehensive experimental approach for characterizing this compound's anticoagulant properties. The methodology progresses from in vitro assays to in vivo models, with integrated analytical techniques providing a complete pharmacological profile. Each experimental tier addresses specific research questions regarding mechanism, efficacy, and safety, supporting rational translation to clinical applications.
Despite decades of clinical use in some countries, robust evidence from large randomized controlled trials for many of this compound's applications remains limited. [2] [7] The ongoing EASNMS trial for sepsis represents an important step in addressing this gap, but additional studies are needed for other indications such as DIC and neuroprotection. [2] Furthermore, direct comparative studies with other anticoagulants in specific clinical scenarios are scarce, making it difficult to position this compound relative to more established agents.
The optimal dosing strategies for this compound across different clinical conditions and patient populations require further refinement. [2] [7] While continuous infusion is the standard approach, the appropriate dose adjustments for specific conditions such as hepatic impairment, obesity, or pediatric patients have not been well established. Additionally, the relationship between this compound plasma concentrations and both therapeutic effects and adverse events needs better characterization to guide therapeutic drug monitoring.
Several promising research directions could expand this compound's therapeutic utility:
Novel Formulations: The poor oral bioavailability of this compound currently limits its use to intravenous administration. [7] Development of alternative formulations such as subcutaneous delivery, inhalational preparations for pulmonary conditions, or novel oral prodrugs could significantly expand its clinical applications, particularly for chronic conditions or outpatient use.
Combination Therapies: The multi-target mechanism of this compound suggests potential for synergistic combinations with other anticoagulant, antiplatelet, or anti-inflammatory agents. Rational combination strategies might allow lower doses of each agent while maintaining efficacy and reducing side effects, though such approaches require careful preclinical and clinical evaluation.
Biomarker-Driven Applications: Identification of predictive biomarkers for this compound response could enable patient stratification and personalized treatment approaches. Potential biomarkers might include measurements of specific coagulation factors, inflammatory markers, or genetic polymorphisms affecting drug metabolism or target expression.
Extended Therapeutic Applications: Beyond current uses, this compound's unique pharmacological profile suggests potential investigation in other thromboinflammatory conditions such as ischemic stroke, vasculitis, or certain autoimmune disorders. The neuroprotective effects observed in preclinical models warrant further exploration in neurological conditions characterized by excitotoxicity or NMDA receptor-mediated damage. [5] [3]
Nafamostat mesylate is a synthetic broad-spectrum serine protease inhibitor that has emerged as a promising repurposed therapeutic candidate against SARS-CoV-2. Originally approved in Japan and South Korea for treating acute pancreatitis and as an anticoagulant during hemodialysis, this compound has demonstrated potent antiviral activity against SARS-CoV-2 in preclinical models. The drug exhibits a favorable multitarget profile by simultaneously addressing viral entry mechanisms and COVID-19-specific pathophysiological processes, including thrombotic complications and inflammatory responses. With proven clinical safety established through decades of human use and a mechanism of action targeting host proteins rather than viral components, this compound presents a strategic advantage against evolving variants that may develop resistance to direct-acting antivirals [1] [2].
The relevance of this compound for COVID-19 treatment stems from its ability to interfere with crucial early stages of the SARS-CoV-2 infection cycle. SARS-CoV-2 cellular entry depends not only on the viral spike protein binding to the human angiotensin-converting enzyme 2 (ACE2) receptor but also on proteolytic activation by host proteases. This compound's primary antiviral mechanism involves inhibition of transmembrane protease serine 2 (TMPRSS2), a host cell surface protease that facilitates viral entry through spike protein priming. This host-directed approach potentially provides broad-spectrum activity against current and future SARS-CoV-2 variants, as TMPRSS2 represents a relatively conserved human target compared to rapidly mutating viral proteins. Additionally, this compound's established anticoagulant properties address the thrombotic complications frequently observed in severe COVID-19 cases, positioning it as a multifunctional therapeutic candidate for comprehensive disease management [2] [3].
SARS-CoV-2 cellular entry is mediated by its trimeric transmembrane spike (S) glycoprotein, which undergoes proteolytic processing at two critical sites to enable membrane fusion. The S1/S2 cleavage site is initially processed by furin during viral egress, priming the spike protein for subsequent activation. Upon viral attachment to ACE2 receptors on host cells, the S2' site is cleaved by TMPRSS2, located on the host cell surface. This proteolytic processing exposes the fusion peptide embedded within the S2 subunit, initiating viral envelope fusion with the host cell membrane and facilitating viral RNA release into the cytoplasm. This TMPRSS2-dependent pathway represents the primary entry route for SARS-CoV-2 in respiratory epithelial cells, making it an attractive therapeutic target for early intervention [4] [3].
The critical nature of TMPRSS2-mediated spike protein activation is highlighted by entry pathway studies across SARS-CoV-2 variants. Earlier variants, including Delta, predominantly utilize the TMPRSS2-dependent surface pathway, while Omicron subvariants demonstrate increased reliance on cathepsin-dependent endosomal entry. However, TMPRSS2 remains expressed in respiratory epithelium and continues to contribute to the infectivity of all variants. The enzyme's active site features a canonical catalytic triad consisting of Ser441, His296, and Asp345, which is structurally similar to other trypsin-like serine proteases yet possesses unique characteristics that enable selective inhibition. Targeting this host protease rather than viral components reduces the likelihood of resistance development through viral mutation, making TMPRSS2 inhibition a strategically advantageous approach for coronavirus therapeutics [4] [3].
This compound functions as a potent covalent inhibitor of TMPRSS2 through a mechanism involving stable binding to the enzyme's catalytic center. Molecular dynamics simulations demonstrate that this compound spontaneously and stably binds to the TMPRSS2 active site through electrostatic attractions between its guanidinium groups and acidic residues (Asp/Glu) surrounding the catalytic cleft. As the drug enters the catalytic pocket, it forms additional van der Waals interactions and hydrogen bonds with TMPRSS2 in an induced-fit manner, effectively occupying the space required for substrate binding and proteolytic activity. This binding mode physically blocks the enzyme's ability to process the viral spike protein, thereby preventing the membrane fusion essential for viral entry [3].
Comparative structural analyses reveal that this compound exhibits greater specificity for the TMPRSS2 catalytic center than its analog camostat, explaining its significantly enhanced potency. The half-maximal inhibitory concentration (IC₅₀) for this compound against TMPRSS2 is approximately 0.4 nM, nearly 20-fold more potent than camostat (IC₅₀ = 9.0 nM). This enhanced specificity and potency stems from this compound's structural optimization for the TMPRSS2 active site, forming more numerous and stable molecular interactions that result in prolonged residence time and more complete inhibition of proteolytic activity. The drug effectively mimics the natural substrate, binding irreversibly to the catalytic serine residue through its ester bond, which is subsequently hydrolyzed at an extremely slow rate, extending its inhibitory duration [4] [3].
The following diagram illustrates SARS-CoV-2 cellular entry and this compound's mechanism of TMPRSS2 inhibition:
SARS-CoV-2 entry pathway and this compound inhibition mechanism.
This compound demonstrates exceptional antiviral potency against SARS-CoV-2 across various experimental systems, with activity consistently observed in the low nanomolar range. The following table summarizes key efficacy data from published preclinical studies:
| Experimental System | Virus/Variant | Potency (IC₅₀/EC₅₀) | Reference/Model |
|---|---|---|---|
| Human Calu-3 lung cells | SARS-CoV-2 (WT) | IC₅₀ = 2.2 nM | [2] |
| Human Calu-3 lung cells | SARS-CoV-2 (WT) | EC₅₀ = 1-10 nM | [2] |
| H3255 cells | SARS-CoV-2 (WT) | EC₅₀ = 1-10 nM | [2] |
| Primary human bronchiolar epithelia | SARS-CoV-2 | ~10 nM | [1] |
| VSV pseudovirus assay | SARS-CoV-2 S protein | Significant inhibition at 1-10 nM | [3] |
| Primary human bronchiolar epithelia | Seasonal coronaviruses (hCoV-229E, hCoV-NL63) | Markedly inhibited | [1] |
The exceptional potency of this compound becomes particularly evident when compared to other approved antivirals. In parallel human lung cell models (Calu-3 cells), this compound demonstrated an IC₅₀ of 2.2 nM, which is approximately 590-fold more potent than remdesivir (IC₅₀ = 1,300 nM), 890-fold more potent than molnupiravir (IC₅₀ = 1,965 nM), and 80-fold more potent than nirmatrelvir (IC₅₀ = 176.5 nM) [2]. This remarkable potency is further enhanced against specific variants when this compound is incorporated into nanoparticle delivery systems, with one study demonstrating an IC₅₀ < 0.05 nM against wild-type SARS-CoV-2 and IC₅₀ = 2 nM against the D614G variant when formulated as ACE2-decoy-conjugated PLGA-PEG nanoparticles [5].
The clinical application of this compound for COVID-19 requires careful consideration of its pharmacokinetic properties, which present both challenges and opportunities for therapeutic development:
| Parameter | Characteristics | Clinical Relevance |
|---|---|---|
| Half-life | 5-23 minutes | Requires continuous IV infusion for sustained effect |
| Metabolism | Rapid hydrolysis by plasma esterases to inactive metabolites (6-amidino-2-naphthol and 4-guanidinobenzoic acid) | Limited oral bioavailability |
| Steady-state concentration | 30-240 nM (at 0.1-0.2 mg/kg/h infusion) | Encompasses SARS-CoV-2 EC₉₀ values |
| COVID-19 trial dosing | 0.2 mg/kg/h by continuous IV infusion | Used in DEFINE trial and case series |
| Protein binding | High (>98%) | Potential drug interactions |
This compound's extremely short half-life necessitates continuous intravenous administration to maintain therapeutic concentrations above the 90% maximal effective concentration (EC₉₀) for SARS-CoV-2 inhibition. The standard dosing regimen investigated in COVID-19 clinical studies is 0.2 mg/kg/h via continuous infusion, which achieves steady-state plasma concentrations of 30-240 nM – well above the established IC₅₀ values for SARS-CoV-2 inhibition in human lung cell models [2] [6]. One notable pharmacokinetic study in COVID-19 patients (the DEFINE trial) reported almost undetectable plasma concentrations of the parent drug with elevated levels of inactive metabolites, suggesting potential disease-specific alterations in drug metabolism or assay-related issues that warrant further investigation [2].
The extracellular domain of TMPRSS2 consists of three structurally distinct regions that collectively mediate its proteolytic function:
The structural integrity of the LDLRA domain is maintained by a canonical calcium ion coordinated by six conserved residues, with enzymatic assays demonstrating that calcium depletion slightly reduces both thermal stability and catalytic activity. A critical disulfide bond (Cys244-Cys365) connects the SRCR and SP domains, stabilizing the overall tertiary structure. The orientation of the SRCR domain relative to the SP domain differs from other transmembrane serine protease family members, potentially explaining TMPRSS2's unique substrate specificity and physiological functions [4].
Structural biology approaches, including X-ray crystallography and molecular dynamics simulations, have elucidated the precise molecular interactions underlying this compound's potent inhibition of TMPRSS2:
Comparative structural analyses of TMPRSS2 in complex with this compound versus camostat reveal that this compound's enhanced molecular complementarity to the active site explains its superior potency. This compound makes more extensive van der Waals contacts throughout the S1 and S2 subsites of the enzyme, resulting in tighter binding and slower dissociation kinetics. Molecular dynamics simulations demonstrate that this compound spontaneously and stably binds to the catalytic center without requiring prior conformational adjustments, with the main driving force being electrostatic attraction between its positively charged guanidinium groups and the negatively charged surface around the TMPRSS2 active site [3].
Beyond its primary mechanism of TMPRSS2 inhibition, emerging evidence indicates that this compound may provide additional antiviral benefits through a dual-pathway inhibition strategy. SARS-CoV-2 can utilize two distinct entry pathways: the TMPRSS2-dependent surface pathway and a cathepsin-dependent endosomal pathway. Research has demonstrated that simultaneously blocking both pathways produces a synergistic antiviral effect against SARS-CoV-2. While this compound primarily targets TMPRSS2, studies have explored its combination with cathepsin inhibitors such as K777, resulting in enhanced antiviral activity across multiple SARS-CoV-2 variants with different entry pathway preferences [4].
This dual-inhibition approach has inspired the development of bispecific compounds that simultaneously target both TMPRSS2 and cathepsins L/B (CTSL/CTSB). One such compound, 212-148, was specifically designed based on structural information from this compound-TMPRSS2 complexes and demonstrates potent inhibition of both pathways. This innovative strategy offers particular advantages against Omicron subvariants, which show increased reliance on the endosomal entry route compared to earlier variants. The therapeutic rationale is that simultaneously blocking both entry pathways may completely prevent cellular infection regardless of viral variant or target cell type, representing a promising approach for broad-spectrum coronavirus therapeutics [4].
This compound exhibits significant pleiotropic effects beyond direct antiviral activity that may be particularly beneficial for managing COVID-19 pathogenesis:
These multimodal actions position this compound as a comprehensive therapeutic candidate that simultaneously targets viral entry, hyperinflammation, and thrombotic complications – three fundamental pathological processes in COVID-19. The anti-inflammatory effects observed in primary human bronchiolar epithelia from healthy donors, smokers, and COPD patients suggest potential efficacy across diverse patient populations with varying comorbid conditions [1] [6].
The antiviral efficacy of this compound against SARS-CoV-2 has been evaluated across multiple experimental platforms, each providing unique insights into its mechanism and potency:
The following diagram illustrates a typical experimental workflow for evaluating this compound efficacy in primary human airway models:
Experimental workflow for this compound evaluation in primary human airway models.
To overcome this compound's pharmacokinetic limitations and enhance its therapeutic potential, several advanced formulation strategies have been developed:
For researchers designing clinical studies, here is a detailed workflow and protocol based on current clinical practices.
This compound is indicated for hemodialysis patients at high risk of bleeding. This includes patients with:
For a more precise and personalized approach, recent research has developed a predictive model for NM dosing. A 2025 study used multivariable linear regression to identify key factors influencing the effective NM dose [2].
The table below summarizes patient factors and their quantitative impact on the predicted NM dose based on this model.
| Patient Factor | Impact on this compound Dose | Coefficient (mg/h) | Statistical Significance (P-value) |
|---|---|---|---|
| Oral Anticoagulant Use | Lower dose required | -14.20 | < 0.001 |
| Age (per year) | Lower dose required | -0.13 | < 0.001 |
| Dry Body Weight (per kg) | Higher dose required | +0.15 | < 0.001 |
| Hemoglobin Level (per g/L) | Higher dose required | +1.13 | < 0.001 |
This model, which also includes variables like cancer history, sex, and treatment modality, showed a prediction performance with a Root Mean Squared Error (RMSE) of 4.11 mg/h and an adjusted R² of 0.49 [2].
This compound mesylate (NM) is a synthetic broad-spectrum serine protease inhibitor that has gained significant attention in blood purification therapies due to its favorable anticoagulant properties and short half-life. Originally developed nearly three decades ago, NM has been used primarily in Japan and South Korea for anticoagulation during extracorporeal circulation and has more recently been investigated as a potential therapeutic for COVID-19. As a potent anticoagulant, NM inhibits multiple serine proteases in the coagulation cascade, including factors XIIa, Xa, IIa (thrombin), and kallikrein, making it particularly suitable for patients with bleeding tendencies who require extracorporeal blood purification. The drug's extremely short half-life of approximately 5-8 minutes allows for rapid onset and offset of action, providing clinicians with enhanced control over anticoagulation in critically ill patients.
The application of NM has expanded beyond conventional renal replacement therapy to include various extracorporeal support modalities. Recent evidence demonstrates its utility in continuous renal replacement therapy (CRRT), intermittent hemodialysis, and extracorporeal carbon dioxide removal (ECCO2R). A 2022 meta-analysis of 11 studies including 2,723 patients found that NM anticoagulation significantly reduced hospital mortality (RR=1.25, p=0.0007) and bleeding complications (RR=1.45, p=0.010) compared to conventional therapies. These characteristics position NM as a valuable anticoagulant option for blood purification, particularly in critically ill patients with complex coagulation profiles, such as those with COVID-19-associated coagulopathy, disseminated intravascular coagulation, or perioperative bleeding risk.
This compound mesylate exerts its anticoagulant effects through potent inhibition of multiple serine proteases central to the coagulation cascade. The drug specifically targets thrombin (Factor IIa), Factor Xa, Factor XIIa, kallikrein, and components of the complement system. This broad inhibitory profile effectively prevents thrombus formation within extracorporeal circuits while minimizing systemic anticoagulation. NM's molecular structure, ((6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino) benzoate), enables its interaction with the active sites of these proteases, rendering them inactive.
The pharmacokinetic profile of NM is characterized by rapid metabolism and elimination. The drug has an exceptionally short half-life of approximately 5-8 minutes in circulation, which is attributed to its rapid hydrolysis by esterases present in blood and tissues. NM is metabolized to two primary inactive metabolites: 6-amidino-2-naphthol (AN) and 4-guanidinobenzoic acid (4-GBA). When administered via continuous infusion during blood purification therapy, NM achieves steady-state concentrations proportional to the infusion rate. For non-COVID-19 indications, continuous infusion of 0.1-0.2 mg/kg/h typically yields plasma concentrations of 14-130 ng/mL. Importantly, NM exhibits primarily regional anticoagulation within the extracorporeal circuit, with minimal systemic effects due to its rapid inactivation upon entering the systemic circulation.
The anticoagulant mechanism of NM involves multiple pathways in the coagulation cascade. The inhibition of Factor XIIa prevents initiation of the intrinsic pathway, while suppression of kallikrein activity further modulates contact activation. By inhibiting thrombin directly, NM prevents the conversion of fibrinogen to fibrin, the final step in clot formation. Additionally, its action on Factor Xa blocks the convergence point of the intrinsic and extrinsic pathways, providing comprehensive anticoagulation. Beyond its anticoagulant effects, NM also demonstrates anti-inflammatory properties through inhibition of the complement system and various proteases involved in inflammatory signaling.
Table 1: Key Pharmacological Properties of this compound Mesylate
| Parameter | Characteristics | Clinical Significance |
|---|---|---|
| Mechanism of Action | Broad-spectrum serine protease inhibitor | Inhibits multiple coagulation factors simultaneously |
| Primary Targets | Factors XIIa, Xa, IIa (thrombin), kallikrein | Prevents contact activation and thrombus formation |
| Half-life | 5-8 minutes | Allows rapid onset/offset; minimal systemic anticoagulation |
| Metabolism | Hydrolysis by plasma esterases | Independent of renal/hepatic function |
| Primary Metabolites | 6-amidino-2-naphthol (AN), 4-guanidinobenzoic acid (4-GBA) | Inactive compounds; associated with hyperkalemia |
| Protein Binding | Not well characterized | -- |
| Clearance | Rapid plasma metabolism | -- |
Beyond its anticoagulant effects, NM has demonstrated potent antiviral activity against SARS-CoV-2, making it particularly relevant for blood purification in COVID-19 patients. The drug acts by inhibiting the transmembrane protease serine 2 (TMPRSS2), which is essential for viral entry into host cells. By blocking S protein priming, NM prevents membrane fusion between the virus and human cells, thereby reducing viral infectivity. In vitro studies using human lung epithelium-derived Calu-3 cells have shown remarkable potency with a half-maximal inhibitory concentration (IC50) of 2.2 nM against SARS-CoV-2, significantly lower than other antivirals like remdesivir (IC50=1300 nM). This dual mechanism of action—both anticoagulant and antiviral—makes NM particularly advantageous for critically ill COVID-19 patients requiring blood purification, who often exhibit both thrombotic complications and viral persistence.
For critically ill patients receiving CKRT, NM is typically initiated as a continuous infusion into the extracorporeal circuit prior to the filter. Evidence from a 2024 two-center observational study of 269 critically ill patients recommended a dosing range of 5-30 mg/hour, with a mean commonly used dose of approximately 15.8 mg/hour (SD: 8.8). The study found no significant dose-response relationship between NM dosage (within the 5-30 mg/hour range) and filter life, suggesting that lower doses may be equally effective while potentially reducing bleeding risk. Dosing should be individualized based on bleeding risk assessment, with lower doses (10-20 mg/hour) recommended for patients with high bleeding risk and moderate doses (20-30 mg/hour) for standard-risk patients.
Recent research has identified several patient-specific factors that influence NM dosing requirements. A 2025 retrospective analysis of 308 hemodialysis sessions developed a predictive model that identified four key factors influencing NM dosing: oral anticoagulant use (coefficient -14.20), dry body weight (coefficient 0.15), age (coefficient -0.13), and hemoglobin level (coefficient 1.13). This model demonstrated that patients receiving concurrent oral anticoagulants required significantly lower NM doses, while higher body weight and hemoglobin levels necessitated increased dosing. These factors should be considered when initiating and titrating NM therapy.
Table 2: this compound Dosing Protocols for Different Blood Purification Modalities
| Therapy Modality | Initial Dose | Maintenance Dose | Dose Adjustment Parameters | Maximum Dose |
|---|---|---|---|---|
| CKRT | 20 mg/hour | 10-30 mg/hour | Increase for clotting; decrease for bleeding | 50 mg/hour |
| Intermittent HD | 20-50 mg/hour | 20-50 mg/hour | Titrate based on circuit clotting | 50 mg/hour |
| ECCO2R with CRRT | 50 mg/hour | 30-50 mg/hour | Reduce by 10 mg/hour every 2-3 hours if stable | 50 mg/hour |
| COVID-19 Patients | 0.1-0.2 mg/kg/h (2.4-4.8 mg/kg/day) | Same as initial | Monitor for hyperkalemia; adjust based on circuit life | 0.2 mg/kg/h |
For intermittent hemodialysis in patients with bleeding risk, NM is typically administered at 20-50 mg/hour as a continuous infusion into the arterial line of the extracorporeal circuit. The wide dosing range reflects the need for individualization based on clotting risk. A 2025 study analyzing effective anticoagulation in 308 hemodialysis sessions reported an average NM dose of 21.90 ± 6.82 mg/hour when targeting minimal circuit clotting. For complex extracorporeal support such as extracorporeal carbon dioxide removal (ECCO2R) combined with CRRT, recent evidence supports a higher initial dose. A 2025 case series of 5 patients receiving combined ECCO2R-CRRT successfully utilized a descending dose protocol: starting at 50 mg/hour for the first 2 hours, reducing to 40 mg/hour at hour 3, and maintaining at 30 mg/hour from hour 5 onward.
For COVID-19 patients requiring blood purification, NM dosing follows a weight-based approach. An ongoing randomized controlled trial (NCT04418128) is investigating a dose of 0.1-0.2 mg/kg/hour (2.4-4.8 mg/kg/day) administered as a continuous intravenous infusion mixed in 1000 mL of 5% dextrose solution. The treatment duration in this protocol extends for 10-14 days, accounting for both the anticoagulant needs during blood purification and the potential antiviral effects against SARS-CoV-2. It is crucial to note that NM should be administered via continuous infusion rather than bolus dosing due to its short half-life, ensuring consistent anticoagulant effect throughout the blood purification procedure.
A comprehensive 2022 meta-analysis of 11 studies (including 4 RCTs and 7 observational studies) with 2,723 patients demonstrated significant mortality reduction with NM compared to conventional anticoagulation therapies. The analysis revealed that conventional therapy significantly increased hospital mortality compared with NM administration (RR=1.25, p=0.0007). In subgroup analyses, NM demonstrated particularly advantageous effects compared to anticoagulant-free strategies (RR=1.31, p=0.002 for mortality). Importantly, the same meta-analysis established NM's superior safety profile regarding bleeding complications. Conventional anticoagulation interventions elevated the risk ratio of bleeding complications by 45% (RR=1.45, p=0.010) compared with NM. When specifically compared against low-molecular-weight heparin (LMWH), NM exhibited a substantially lower risk of bleeding complications (RR=4.58, p=0.020).
The filter lifespan represents another critical efficacy endpoint for anticoagulation in blood purification. The 2022 meta-analysis demonstrated that anticoagulant-free groups had significantly decreased filter lifespan compared with NM groups (MD=-10.59, p<0.0001). A 2024 two-center observational study of 269 critically ill patients receiving CKRT with NM anticoagulation reported a median filter life of 18.3 hours (IQR: 9.28-36.7 hours). This filter longevity is generally sufficient for clinical practice, as CKRT is typically performed with the expectation of a filter life exceeding 24 hours. The study also observed favorable trends in clinical outcomes, with decreasing trends in ICU mortality, in-hospital mortality, and dialysis dependence at higher NM doses, though these associations did not reach statistical significance in the adjusted analysis.
In critically ill COVID-19 patients requiring blood purification, NM offers dual benefits of anticoagulation and potential antiviral activity. The DEFINE trial, a phase Ib/IIa open-label randomized controlled trial, explored the safety and tolerability of NM in COVID-19 patients with pneumonia at a dosage of 0.2 mg/kg/h. While primary pharmacokinetic analysis in this trial showed almost undetectable plasma concentrations of NM (attributed to rapid hydrolysis), the clinical implications of these findings are still being elucidated. Additionally, a 2025 case series demonstrated the successful application of NM in elderly patients (average age 83.2±9.6 years) undergoing combined ECCO2R-CRRT, with stable hemodynamics and no significant bleeding events across 22 treatments, supporting its safety profile in vulnerable populations.
Table 3: Clinical Outcomes with this compound vs. Conventional Anticoagulation
| Outcome Measure | This compound Performance | Comparator | Effect Size | P-value |
|---|---|---|---|---|
| Hospital Mortality | Lower mortality | Conventional therapy | RR=1.25 | 0.0007 |
| Bleeding Complications | Fewer events | Conventional therapy | RR=1.45 | 0.010 |
| Bleeding Risk | Lower risk | LMWH | RR=4.58 | 0.020 |
| Filter Lifespan | Longer duration | Anticoagulant-free | MD=-10.59 hours | <0.0001 |
| Circuit Clotting | 1/22 treatments | ECCO2R-CRRT combination | 4.5% clotting rate | -- |
| Hyperkalemia | Dose-dependent | -- | Monitor with doses >20 mg/h | -- |
This compound mesylate demonstrates a favorable bleeding risk profile compared to other anticoagulants, which constitutes its primary advantage in high-risk populations. The 2022 meta-analysis established that NM significantly reduces bleeding complications compared to conventional therapies, particularly LMWH. Clinical monitoring should include regular assessment of activated partial thromboplastin time (APTT), prothrombin time (PT), and fibrinogen levels. Importantly, a 2025 case series reported no statistically significant differences in APTT and PT after treatment compared to before treatment when NM was used in ECCO2R-CRRT, confirming its minimal systemic anticoagulant effect. However, post-filter APTT values are typically prolonged (average 106.5±4.6 seconds in one case), indicating effective regional anticoagulation within the circuit.
Despite its favorable bleeding profile, NM requires careful dose adjustment in high-risk scenarios. For patients with active bleeding, recent surgery, cerebral hemorrhage, or severe coagulopathy (APTT>60s, PT-INR>2.0, platelets<100,000/μL), lower initial doses (10-15 mg/hour) are recommended. The drug should be immediately discontinued in cases of life-threatening hemorrhage, with the understanding that its short half-life results in rapid reversal of anticoagulant effects. For minor bleeding, dose reduction by 5-10 mg/hour is typically sufficient, coupled with increased monitoring of coagulation parameters and circuit patency.
Hyperkalemia represents the most frequently reported metabolic adverse effect of NM, occurring through several mechanisms. The drug's metabolites, particularly 6-amidino-2-naphthol (AN), inhibit amiloride-sensitive sodium channels in the collecting duct of nephrons, reducing potassium secretion. Additionally, both NM and its metabolites suppress erythrocyte potassium influx by inhibiting Na-K ATPase-dependent pathways. A 2024 observational study reported a dose-dependent relationship between NM infusion and hyperkalemia, with increased incidence at doses exceeding 20 mg/hour. Management strategies include regular potassium monitoring (every 4-6 hours during initiation), use of potassium-free or low-potassium dialysate solutions, and implementation of potassium-binding resins in susceptible patients.
Other notable adverse effects include allergic reactions and hepatic abnormalities. Hypersensitivity reactions, though rare, have been reported and necessitate immediate discontinuation. Transient elevation of liver enzymes (AST/ALT) may occur, particularly at higher doses, requiring periodic monitoring. A 2021 randomized controlled trial protocol for COVID-19 patients excluded those with significant hepatic impairment (Child-Pugh B or C cirrhosis or ALT/AST >5 times upper limit of normal), suggesting caution in this population. Drug-induced hepatitis is a rare but serious complication that typically resolves upon discontinuation. In patients receiving prolonged NM infusion (>7 days), weekly liver function tests are recommended.
This compound mesylate requires appropriate reconstitution and dilution prior to administration. For blood purification procedures, NM is typically prepared as a stock solution of 50 mg in 500 mL of 0.9% saline (concentration: 0.1 mg/mL), though some institutions prefer higher concentrations for fluid-restricted patients. The solution should be inspected for particulate matter or discoloration before use. NM is administered as a continuous infusion into the extracorporeal circuit, typically into the arterial line post-pump and pre-filter to maximize anticoagulant effect within the circuit while minimizing systemic exposure. An infusion pump must be used to ensure accurate delivery.
Protocols for initial dosing and titration should incorporate patient-specific factors. For most blood purification modalities, initiation at 20 mg/hour is recommended, with subsequent adjustment based on circuit clotting and bleeding parameters. If excessive clotting occurs (evidenced by visible fibrin strands, increased transmembrane pressure, or decreased filter efficacy), the dose should be increased by 5-10 mg/hour increments. Conversely, if minor bleeding occurs or coagulation parameters become excessively prolonged, reduction by 5-10 mg/hour is warranted. For severe bleeding, immediate discontinuation is necessary, though the short half-life typically results in rapid reversal of anticoagulation. A 2025 predictive model recommended incorporating oral anticoagulant use, dry body weight, age, and hemoglobin levels into dosing decisions to optimize efficacy and safety.
Comprehensive monitoring during NM-assisted blood purification includes both circuit performance indicators and patient physiological parameters. Circuit monitoring should include hourly assessment of pre- and post-filter pressures, transmembrane pressure, and visual inspection for clot formation in the drip chambers and circuit lines. The dialyzer should be examined regularly for fibrin strand formation or darkening, which indicate early clotting. Patient monitoring should include vital signs, bleeding signs (from puncture sites, mucous membranes, gastrointestinal tract), and laboratory parameters (hemoglobin, platelets, APTT, PT, fibrinogen, potassium, and liver function tests).
A standardized clotting assessment scale should be employed to maintain objective monitoring. One validated scoring system includes:
Scores of II or higher typically warrant dose increase or circuit change. For patients receiving prolonged therapy (>72 hours), periodic filter changes are recommended even in the absence of significant clotting to maintain efficacy. Additionally, circuits should be routinely flushed with saline during prolonged treatments (every 8-12 hours) to assess clot burden and maintain patency, though this practice must be balanced against the risk of interrupting therapy in critically ill patients.
The following Graphviz diagram illustrates NM's inhibition points within the coagulation cascade and its metabolic pathway:
Diagram 1: this compound's Mechanisms of Action - This diagram illustrates the key inhibition points of this compound in the coagulation cascade, its metabolic pathway, and its antiviral mechanism against SARS-CoV-2.
The following Graphviz diagram outlines the clinical decision pathway for NM administration in blood purification:
Diagram 2: Clinical Implementation Workflow for this compound in Blood Purification - This diagram outlines the step-by-step clinical decision pathway for patient selection, dosing by modality, and monitoring parameters during this compound administration.
This compound mesylate represents a valuable anticoagulant option for blood purification therapies, particularly in patients with elevated bleeding risk. Its favorable safety profile, short half-life, and dual anticoagulant-antiviral properties make it especially suitable for complex critically ill patients, including those with COVID-19. The documented reductions in mortality and bleeding complications compared to conventional anticoagulants, coupled with its effective extension of filter life, support its inclusion in blood purification protocols. Ongoing research continues to refine dosing strategies and expand applications to novel extracorporeal support modalities.
The successful implementation of NM anticoagulation requires attention to patient-specific factors, systematic monitoring protocols, and prompt dose adjustment based on circuit performance and bleeding parameters. Future directions include the validation of predictive dosing models, exploration of combination therapies with other anticoagulants, and further investigation of its antiviral effects in COVID-19 and other viral illnesses requiring blood purification support.
The following section provides a step-by-step procedure for quantifying Nafamostat in rat plasma using solid-phase extraction (SPE) and LC-MS/MS analysis [1] [2].
This optimized SPE protocol resulted in an average extraction recovery of over 82.58% for this compound and 75.28% for the internal standard, effectively minimizing matrix effects [1].
The table below summarizes the key parameters for the liquid chromatography and mass spectrometry analysis.
| Parameter | Specification |
|---|---|
| LC System | Liquid Chromatography system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water [1] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile [1] |
| Gradient Program | Time (min)/%B: 0/10, 0.5/10, 1.5/90, 2.5/90, 2.6/10, 4.0/10 |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | this compound: m/z 174.4 → 165.8 13C6-Nafamostat (IS): m/z 177.4 → 168.9 [1] [2] | | Retention Time | ~1.17 minutes [1] [2] |
The following diagram illustrates the complete analytical workflow from sample to result:
The developed LC-MS/MS method was fully validated for the bioanalysis of this compound. Key performance characteristics are summarized below.
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL [1] [2] | Signal-to-noise >5, Accuracy & Precision ±20% |
| Linearity Range | 0.5 - 200 ng/mL [1] | Correlation coefficient (r²) > 0.99 |
| Accuracy | Not explicitly stated | Typically 85-115% |
| Precision | Not explicitly stated | CV ≤15% (≤20% at LLOQ) |
| Extraction Recovery | >82.58% (this compound) >75.28% (IS) [1] | Consistent and reproducible | | Matrix Effect | Minimized by optimized SPE [1] | No significant suppression/enhancement |
This validated method was successfully applied to characterize the pharmacokinetics of this compound in rats. Key findings confirmed its challenging pharmacokinetic profile [1] [2]:
The very short half-life and low oral bioavailability present major clinical challenges. Recent research efforts are exploring novel formulation strategies to overcome these limitations:
Nafamostat mesylate (NM) is a synthetic, broad-spectrum serine protease inhibitor with a remarkably short plasma half-life of approximately 8 minutes [1] [2]. This pharmacokinetic profile makes it particularly advantageous for extracorporeal anticoagulation in critically ill patients, as it provides effective circuit anticoagulation while minimizing systemic bleeding risk [2] [3]. This compound's mechanism involves potent inhibition of multiple serine proteases in the coagulation cascade, including thrombin (Factor IIa), Factor Xa, and Factor XIIa, along with effects on the complement system and platelet aggregation [4] [2]. Beyond its anticoagulant applications, research indicates potential therapeutic benefits in COVID-19 treatment through inhibition of transmembrane protease serine 2 (TMPRSS2), which blocks viral cellular entry [5] [6], and neuroprotective effects in cerebral ischemia models through modulation of inflammatory signaling cascades and reduction of blood-brain barrier disruption [7].
Current evidence from observational studies demonstrates that this compound mesylate is typically administered within a dose range of 5-40 mg/hour during continuous renal replacement therapy (CRRT), with most studies reporting mean doses between 15-20 mg/hour [4] [1]. The relationship between dosing and circuit filter lifespan appears complex, with one large two-center study (n=269) finding no significant dose-response relationship between this compound dosage (5-30 mg/hour) and filter life after adjustment for bleeding risk and hemodialysis modality [1].
Table 1: this compound Dosing and Filter Lifespan in Clinical Studies
| Study Design | Patients | Dose Range (mg/h) | Median Filter Lifespan (hours) | Comparative Group |
|---|---|---|---|---|
| Retrospective Cohort [4] | 31 | Not specified | 23.4 | RCA: 29.6 hours |
| Two-center Observational [1] | 269 | 5-30 (mean 15.8) | 18.3 | Single group study |
| Observational Study [8] | 39 | 0.4 mg/kg/h (loading) + 0.4 mg/kg/h maintenance | 25.5 | Sodium citrate: 28.5 hours |
When compared to regional citrate anticoagulation (RCA), this compound demonstrates a shorter filter lifespan but potentially superior metabolic safety profile. A recent retrospective single-center study (n=81) found RCA was associated with significantly longer filter survival (29.6 vs. 23.4 hours, p=0.02) and lower risk of circuit failure (HR=0.44, p=0.03) [4] [9]. However, this compound showed favorable trends for reduced incidence of severe metabolic alkalosis (16.1% vs. 36.0%, p=0.09) and hypocalcemia (9.7% vs. 26.0%, p=0.13) compared to RCA [4]. A systematic review and meta-analysis of 11 studies demonstrated that this compound significantly reduced bleeding complications compared to low-molecular-weight heparin (RR=4.58, p=0.020) and anticoagulant-free circuits (MD=-10.59, p<0.0001) [3].
Table 2: Safety and Efficacy Outcomes from Comparative Studies
| Outcome Measure | This compound | Regional Citrate Anticoagulation | Statistical Significance |
|---|---|---|---|
| Filter Lifespan (hours) [4] | 23.4 | 29.6 | p = 0.02 |
| Unplanned Circuit Cessation [4] | 52.3% | 39.1% | p = 0.03 |
| Severe Metabolic Alkalosis [4] | 16.1% | 36.0% | p = 0.09 |
| Hypocalcemia [4] | 9.7% | 26.0% | p = 0.13 |
| Bleeding Risk vs. LMWH [3] | Reference | RR = 4.58 | p = 0.020 |
Circuit Preparation and Initial Dosing:
Monitoring and Dose Titration:
For experimental investigations of this compound's anti-inflammatory effects:
This compound is generally well-tolerated but requires monitoring for several potential adverse effects:
This compound undergoes rapid hydrolysis by carboxylesterase and arylesterases in plasma and liver to inactive metabolites (6-amidino-2-naphthol and p-guanidinobenzoic acid), which are renally excreted [5] [2]. This metabolic profile suggests potential drug accumulation in hepatic impairment, though formal dosing recommendations are not established. For pediatric patients, physiologically-based pharmacokinetic (PBPK) modeling suggests weight-based dosing adjustments are necessary to achieve exposures equivalent to adults [5].
Diagram 1: Multimodal mechanism of action of this compound mesylate. The drug simultaneously targets multiple serine proteases across coagulation, inflammatory, and viral entry pathways.
This compound mesylate represents a valuable anticoagulant option for critically ill patients undergoing extracorporeal circulation, particularly those with elevated bleeding risk. The available evidence supports its favorable safety profile regarding bleeding complications compared to heparin-based anticoagulants, though with potentially shorter filter lifespan than regional citrate anticoagulation. Current dosing recommendations of 20-40 mg/hour (or 0.4 mg/kg/h) should be individualized based on patient-specific factors including bleeding risk, metabolic considerations, and circuit characteristics. Future multi-center randomized controlled trials with standardized dosing protocols are needed to establish optimal dosing strategies and further clarify this compound's position in the CRRT anticoagulation algorithm. Additionally, emerging applications in inflammatory conditions and viral infections warrant further investigation to fully elucidate this compound's therapeutic potential.
Nafamostat is highly unstable in biological samples due to its ester structure, which is rapidly hydrolyzed by esterases present in blood and plasma. The major products are 6-amidino-2-naphthol (AN) and p-guanidinobenzoic acid (p-GBA) [1] [2] [3]. The table below summarizes the key stability findings.
| Stability Factor | Key Findings | Quantitative Data |
|---|---|---|
| Whole Blood Stability | Degradation begins immediately after blood draw. Stability is highly dependent on anticoagulant and temperature [4]. | Stable for up to 3 hours in NaF/KOx tubes at 4°C prior to centrifugation [4]. |
| Plasma Stability (post-centrifugation) | Degradation continues in processed plasma, even at low autosampler temperatures [4]. | Degrades at a rate of 4.7 ± 0.7% per hour in the autosampler at 4°C [4]. |
| Infusion Solutions | More stable in intravenous infusion bags than in biological matrices [4]. | Reported to be stable at room temperature for 24 hours [4]. |
| Primary Cause of Instability | Enzymatic hydrolysis by esterases (e.g., carboxylesterase) in blood/plasma [5] [1]. | Plasma half-life can be as short as 5-8 minutes in vivo [6] [7] [3]. |
Adhering to the following protocols is critical for obtaining viable sample concentrations.
The goal is to inhibit esterase activity and slow hydrolysis immediately upon sample collection.
The following workflow outlines the complete sample handling procedure based on these recommendations:
Once plasma is separated, instability remains a concern.
The chemical properties of this compound make its bioanalysis challenging.
Q1: Why is this compound so unstable in plasma? this compound contains an ester bond in its structure, which is a primary target for hydrolysis by carboxylesterases and other esterases that are abundant in blood and plasma [5] [1] [2].
Q2: Can I use EDTA or heparin tubes for blood collection? The cited research indicates that viable samples are specifically obtained using blood collection tubes with sodium fluoride [4]. Tubes without esterase inhibitors (like plain EDTA or heparin tubes) are likely to result in rapid degradation and are not recommended.
Q3: What are the main degradation products of this compound? The primary degradation products are 6-amidino-2-naphthol (AN) and p-guanidinobenzoic acid (p-GBA) [1] [2] [3]. Note that p-GBA is also considered a pharmacologically active moiety for some indications [5].
Q4: Is this compound stable in infusion solutions for in vitro studies? Yes, this compound infusion solutions have been reported to be stable at room temperature for at least 24 hours, which is less problematic than stability in biological matrices [4].
A major challenge is moving away from traditional, empirical testing to a more systematic framework. Quality by Design (QbD) is a modern, science-based approach that proactively builds quality into the analytical method rather than just testing for it at the end [1].
The core workflow and challenges of implementing QbD for a method like Nafamostat analysis can be summarized as follows:
The workflow above highlights key stages where challenges occur. The following table details specific obstacles and potential mitigation strategies [1].
| Challenge | Impact on Method Development | QbD-Based Mitigation Strategy |
|---|---|---|
| Complex Parameter Interactions | Non-linear effects; difficult to identify optimal conditions using one-factor-at-a-time (OFAT) approach [1]. | Use Design of Experiments (DoE) for multivariate analysis to model interactions and build a robust design space [1]. |
| Short Half-Life (5-8 minutes) | Sample stability is critical; method must be rapid to avoid analyte degradation before analysis [2]. | Define sample stability as a Critical Method Attribute (CMA); use risk assessment to control storage time, temperature, and sample preparation speed [1]. |
| Defining a Control Strategy | Ensuring method remains robust over time and across different labs/instruments is difficult [1]. | Implement a lifecycle approach with Continuous Method Monitoring and pre-defined control plans for key parameters [1]. |
Developing a predictive model for this compound dosing in hemodialysis highlights patient-specific variables that are also critical for robust analytical method development [2]. The research identified several key factors that significantly influence the effective dose, underscoring the complexity of handling this compound.
The relationships between these critical factors and the required this compound dose can be visualized as follows:
The following table quantifies the impact of these key factors based on a clinical study, providing concrete data for understanding method variability [2].
| Factor | Impact on this compound Dose | Quantitative Effect (from Multivariable Linear Regression) |
|---|---|---|
| Oral Anticoagulant Use | Significantly lowers required dose [2]. | Coefficient: -14.20 mg/h (95% CI: -18.28 to -10.12; P < 0.001) [2]. |
| Dry Body Weight | Increases required dose [2]. | Coefficient: 0.15 mg/h (95% CI: 0.09 to 0.22; P < 0.001) [2]. |
| Age | Slightly lowers required dose [2]. | Coefficient: -0.13 mg/h (95% CI: -0.19 to -0.08; P < 0.001) [2]. |
| Hemoglobin Level | Increases required dose [2]. | Coefficient: 1.13 mg/h (95% CI: 0.51 to 1.76; P < 0.001) [2]. |
Q1: What is the single most critical parameter to control in a this compound analytical method? While parameters like mobile phase composition are vital, sample stability is paramount due to this compound's extremely short half-life (5-8 minutes) [2]. Your method development must rigorously define and control the time between sample collection, preparation, and analysis.
Q2: How can I make my analytical method more robust and scalable? Adopt a Quality by Design (QbD) framework. Systematically define your Analytical Target Profile (ATP), use Design of Experiments (DoE) to understand how input variables affect results and establish a controlled design space. This science-based approach is favored by regulators and reduces the risk of failure during tech transfer or scale-up [1].
Q3: Our method works in research but fails in a quality control (QC) environment. Why? This is a classic symptom of an empirically developed method. The method may be operating in a "method operable design region" that is too narrow. The solution is to characterize the method's robustness using a QbD approach, formally establishing a design space that defines the ranges within which method parameters can vary without impacting the results [1].
| Factor / Variable | Direction of Effect | Quantitative Relationship / Notes | Clinical / Research Context |
|---|---|---|---|
| Oral Anticoagulant Use | Lower Dose | Coefficient: -14.20 mg/h [1] | Associated with significantly lower Nafamostat dose requirements [1]. |
| Patient Age | Lower Dose | Coefficient: -0.13 mg/h per year [1] | Older age is associated with a lower required dose [1]. |
| Dry Body Weight | Higher Dose | Coefficient: +0.15 mg/h per kg [1] | Higher body weight is associated with a higher required dose [1]. |
| Hemoglobin Level | Higher Dose | Coefficient: +1.13 mg/h per g/dL [1] | Higher hemoglobin is associated with a higher required dose [1]. |
| Target aPTT (ECMO) | Dose Adjustment | Target range: 40-80 seconds [2] [3] | Dose is titrated to achieve this target in the ECMO circuit [2] [3]. |
| Starting Dose (HD) | Baseline | Average effective dose: 21.90 ± 6.82 mg/h [1] | Derived from patients without dialyzer clotting [1]. |
| Starting Dose (ECMO) | Baseline | 15 mg/h (without a bolus) [2] [3] | Prospectively studied starting point for ECMO patients [2] [3]. |
| Filter Lifespan (CRRT) | Outcome | This compound (10 mg/h): 31.7±24.1 days vs. No anticoagulation: 19.5±14.9 days [3] | This compound significantly prolongs filter lifespan in patients with high bleeding risk [3]. |
For researchers designing studies, here are methodologies from recent publications.
| Protocol Aspect | Hemodialysis (HD) Dose-Finding [1] | ECMO PK/PD Modeling [2] [3] | CRRT Filter Lifespan [3] |
|---|---|---|---|
| Study Design | Retrospective multi-center analysis | Prospective clinical PK/PD study | Retrospective cohort study |
| Participants | HD patients with bleeding risk | Adults on VV- or VA-ECMO | CRRT patients with high bleeding risk |
| Intervention | This compound infusion during HD | This compound continuous infusion (start: 15 mg/h) | This compound at 10 mg/h vs. no anticoagulant |
| Data Collection | Medical records, clotting scores, lab data | Paired blood samples (central vein & ECMO circuit) | Filter survival time, transfusion frequency |
| Key Metrics | Clotting score; Dose prediction model | NM concentration; aPTT; PK/PD model parameters | Filter lifespan in days; bleeding events |
| Analysis Method | Multivariable linear regression, bootstrapping | Nonlinear mixed-effects modeling | Comparative statistics (e.g., t-test) |
Here are solutions to common problems you might encounter in your research.
FAQ 1: My in vitro model shows inconsistent anticoagulant effects. What could be the reason?
FAQ 2: How can I translate findings from an ECMO model to a hemodialysis model?
FAQ 3: What are the critical patient variables to control for in a clinical study on filter lifespan?
The following diagrams illustrate this compound's mechanism and a generalized experimental workflow for dose-optimization studies.
Q: What is the mechanism by which Nafamostat causes hyperkalemia? A: this compound-induced hyperkalemia is primarily a result of reduced renal potassium excretion. This occurs because metabolites of this compound, particularly p-guanidinobenzoic acid (PGBA), directly inhibit the amiloride-sensitive sodium channel (ENaC) on the apical membrane of cells in the cortical collecting duct (CCD) of the kidney [1] [2].
Q: How frequently does hyperkalemia occur, and what are the key risk factors? Clinical studies, particularly in COVID-19 patients, show a higher incidence of hyperkalemia with this compound compared to its use in pancreatitis.
Table 1: Incidence of this compound-Induced Hyperkalemia
| Patient Population | Reported Incidence | Source / Context |
|---|---|---|
| Patients with COVID-19 | 47% (21 of 45 patients) | [3] |
| Patients with COVID-19 | Observed in 4 consecutive cases | Case Series [4] |
| Patients with Disseminated Intravascular Coagulation (DIC) | 4.75% | Manufacturer's Data [4] |
| Patients with Pancreatitis | 0.19% | Manufacturer's Data [4] |
Table 2: Key Risk Factors and Management Guidance
| Factor | Details & Clinical Evidence | Management Implication |
|---|---|---|
| Duration of Infusion | A significant independent risk factor. The risk increases with time, with a cut-off of 6 days identified for heightened risk [3]. | Limit the duration of this compound administration when possible. Closely monitor serum K+ levels, especially beyond 5-6 days of therapy [3]. |
| Underlying Renal Impairment | No patients in the case series had pre-existing chronic kidney disease, yet severe hyperkalemia developed [4]. | Exercise extreme caution. The risk is present even without overt renal disease, but pre-existing CKD likely increases vulnerability. |
| Concomitant Medications | Drugs that affect potassium homeostasis (e.g., RAAS inhibitors) can compound the risk [4]. | Review the patient's medication profile for other hyperkalemia-promoting drugs and adjust if necessary. |
Q: What is the recommended monitoring protocol for patients receiving this compound? A: Based on clinical studies, the following monitoring is advised [4] [3] [5]:
Q: How should hyperkalemia be managed once it occurs? A: Management follows a tiered approach:
Q: What should researchers consider when designing studies involving this compound? A: To ensure subject safety and data quality, protocols should:
Here are answers to common questions about managing nafamostat to prevent clotting in the extracorporeal circuit.
Q1: What are the most important factors for predicting the correct this compound dose? A recent study developed a model showing that the optimal this compound dose is significantly influenced by several patient-specific factors. The top four features, in order of importance, are [1]:
Q2: How does this compound compare to regional citrate anticoagulation? A 2025 single-center retrospective study found that this compound was associated with a significantly lower rate of premature dialysis due to clotting compared to regional citrate anticoagulation (0.84% vs. 5.19% of sessions). The study concluded that this compound provided better efficacy without increasing major bleeding events in high-risk patients [2].
Q3: Is this compound effective for anticoagulation beyond hemodialysis? Yes, evidence supports its use in other extracorporeal circuits. A randomized controlled trial demonstrated that this compound significantly prolongs filter patency during Continuous Renal Replacement Therapy (CRRT) in patients at high risk of bleeding. Another study supports its use as a regional anticoagulant in Extracorporeal Membrane Oxygenation (ECMO) for patients with bleeding complications [3] [4].
The table below summarizes key quantitative data from recent studies to guide your experimental or clinical protocols.
| Aspect | Findings | Context & Study Details |
|---|---|---|
| Average Effective Dose | 21.90 ± 6.82 mg/h [1] | Dose for effective anticoagulation (no clotting) in chronic hemodialysis. Model based on 308 sessions. |
| Key Predictors & Coefficients | Oral Anticoagulant Use: -14.20 mg/h [coefficient] Dry Body Weight: +0.15 mg/h per kg Age: -0.13 mg/h per year Hemoglobin: +1.13 mg/h per g/dL [1] | Multivariable linear regression results. Oral anticoagulant use allows for a much lower this compound dose. | | CRRT Filter Life | Filters >12 hours: Significantly higher with this compound (OR 1.84) [4] | Randomized controlled trial. This compound group used fewer filters overall (2.71 vs. 4.50). | | Clotting Score Definition | Clotted Group: Membrane or vein chamber clotting score ≥2 [1] | Score 2: Intermediate clotting/visible clots. Score 3: Fully clotted circuit/venous chamber obstruction. |
When facing circuit clotting, a systematic approach to dosing and monitoring is crucial. The following workflow outlines the recommended steps for researchers and clinicians.
Workflow Title: this compound Dosing Adjustment Protocol
This diagram visualizes the step-by-step logic for adjusting this compound based on circuit observations. Key considerations at each stage include [1]:
To minimize circuit clotting with this compound, focus on a personalized and proactive approach:
Q1: Why is extracting nafamostat from plasma particularly challenging? this compound presents two main challenges: First, it is a highly polar molecule, which leads to poor retention on standard reversed-phase chromatography columns. Second, its ester conjugate is highly unstable and is rapidly hydrolyzed by esterases present in plasma into 6-amidino-2-naphthol and p-guanidinobenzoic acid [1].
Q2: Which extraction method is recommended for this compound in plasma? Solid Phase Extraction (SPE) is the recommended method. Research indicates that protein precipitation and liquid-liquid extraction often result in significant matrix effects, poor recovery, and insufficient sensitivity. An optimized SPE method provides superior extraction efficiency and cleaner samples [1].
Q3: What is a critical factor for maximizing this compound recovery during SPE? The pH of the eluting solvent is critical. Studies have found that using methanol as an eluting solvent yields the greatest peak response and lowest variability compared to other solvents. The pH of the washing solvent had a less significant impact [1].
| Problem & Possible Causes | Recommended Solutions |
|---|---|
| Low Recovery |
| • Rapid hydrolysis by plasma esterases [1] | • Process plasma samples immediately or use esterase inhibitors. • Optimize sample preparation to be as fast as possible. | | • Inefficient elution from SPE cartridge [1] | • Use methanol as the eluting solvent. • Avoid eluting solvents with high pH. | | Poor Chromatography | | | • Significant matrix effect [1] | • Use SPE instead of protein precipitation to remove interfering compounds. • Use a stable isotope-labeled internal standard (e.g., 13C6-nafamostat) [1]. | | • Poor retention on reversed-phase column [1] | • Optimize the LC mobile phase. Due to its polarity, this compound will have a short retention time. | | Inconsistent Results | | | • Incomplete washing or elution during SPE [1] | • Standardize the SPE protocol. A validated method uses 0.1% aqueous formic acid for washing and methanol for elution [1]. |
The following methodology is adapted from a peer-reviewed study that developed a novel LC-MS/MS analysis for this compound [1].
1. Materials and Reagents
2. Sample Preparation Workflow The extraction process can be visualized as a clear, sequential workflow:
3. Key Analytical Parameters from Validated Method This table summarizes the quantitative performance of the published LC-MS/MS method, which can serve as a benchmark for your own work [1].
| Parameter | Value / Description |
|---|---|
| LLOQ (Lower Limit of Quantification) | 0.5 ng/mL [1] |
| Retention Time | ~1.17 minutes [1] |
| MRM Transition (this compound) | m/z 174.4 → 165.8 [1] |
| MRM Transition (IS: 13C6-nafamostat) | m/z 177.4 → 168.9 [1] |
| Extraction Recovery | Method optimized for high recovery and minimal matrix effect [1] |
For basic storage and preparation of the compound, follow the guidelines in the table below.
| Parameter | Solid (Lyophilized Powder) | Solution in DMSO | Aqueous Solution (e.g., in saline or infusion solutions) |
|---|---|---|---|
| Condition | Store desiccated at Room Temperature [1]. | Store at 4°C (use within 1 month) or -80°C (use within 6 months) [1]. | Stable at room temperature for at least 24 hours [2]. |
| Stability / Shelf Life | Stable for 24 months from date of purchase [1] [3]. | Aliquot to avoid repeated freeze-thaw cycles [1]. | Rapid degradation expected in biological fluids; use immediately for experiments [4] [2]. |
Reconstitution Protocol: A common stock concentration is 15 mM. To achieve this:
The main challenge with this compound is its instability. The following points are vital for obtaining reliable data.
Here are specific methodologies for using this compound in cell and animal models, as detailed in recent publications.
This protocol is from a Frontiers in Pharmacology study published in 2025 [7].
This protocol is from the same 2025 study [7].
The workflow for this in vivo study is summarized below:
Q1: Why are my measured this compound plasma concentrations so low and variable? This is most likely due to degradation during sample collection and processing. Ensure you are using sodium fluoride/potassium oxalate tubes (to inhibit esterases), keeping samples on ice, and processing them promptly as outlined in the handling considerations above [2].
Q2: Can I prepare a stock solution in water instead of DMSO? While this compound is soluble in water (up to 50 mg/mL), its aqueous solutions are less stable than those in DMSO [1] [3]. For long-term storage, DMSO stock solutions stored at -80°C are recommended. Fresh aqueous solutions can be prepared for immediate use in experiments like preparing intravenous infusions [2].
Q3: What is a typical working concentration for this compound in cell culture? Working concentrations can vary. In a recent study on renal fibrosis, a concentration of 100 µM was used to antagonize the effects of TGF-β and Granzyme B in HK-2 cells [7]. You should optimize the concentration for your specific cell type and assay.
The table below summarizes the core characteristics of this compound mesylate as context for the dosing guidelines.
| Property | Description |
|---|---|
| Mechanism of Action | Synthetic, broad-spectrum serine protease inhibitor. Inhibits thrombin, factors Xa & XIIa, kallikrein, and complement system [1]. |
| Primary Indications (Research Context) | Anticoagulant for extracorporeal circuits (hemodialysis, CKRT, ECMO) in subjects with high bleeding risk [2] [3] [4]. |
| Key Pharmacokinetic Property | Very short half-life of approximately 5-8 minutes [2] [3] [1]. |
| Metabolism & Excretion | Rapidly hydrolyzed in the bloodstream by carboxyesterase; metabolites (p-guanidinobenzoic acid and 6-amidino-2-naphthol) are renally excreted [1] [5]. |
Dosing for this compound is typically weight-based and administered as a continuous infusion. The following tables consolidate findings from recent observational studies.
Table 1: Hemodialysis (HD) in Patients with Bleeding Risk This data is based on a 2025 retrospective study that developed a predictive model for effective anticoagulation without dialyzer clotting [2].
| Parameter | Details |
|---|---|
| Average Effective Dose | 21.90 ± 6.82 mg/hour [2]. |
| Key Predictors for Dose | The required dose is lower with concurrent oral anticoagulant use and older age, and higher with greater dry body weight and hemoglobin levels [2]. |
| Reported Range in Practice | Initial protocols in the study used 12.5 mg/h, 25 mg/h, or 37.5 mg/h, adjusted based on clotting/bleeding observations [2]. |
Table 2: Continuous Kidney Replacement Therapy (CKRT) in Critically Ill Subjects This data comes from a 2024 two-centre observational study [3].
| Parameter | Details |
|---|---|
| Common Dosage Range | 5.0 to 30.0 mg/hour (Mean: 15.8 ± 8.8 mg/hour) [3]. |
| Dose-Response Finding | No significant association was found between the dose (in the 5-30 mg/h range) and filter life, suggesting the optimal dose may depend on individual subject factors [3]. |
Based on the reviewed literature, here is a generalized experimental protocol for administering this compound during dialysis.
Key Methodological Steps [2] [4]:
Q1: What are the critical adverse effects to monitor in experimental subjects?
Q2: How is the anticoagulation effect of this compound monitored during an experiment?
Q3: Why is there variability in recommended dosing across different studies? The optimal dose is not definitively established and appears to be highly individualized. Recent studies aim to move beyond empirical dosing. The 2025 predictive model highlights that factors like oral anticoagulant use, age, dry body weight, and hemoglobin level are key determinants, explaining about 49% of the dose variation between subjects [2].
The target ranges and efficacy of NM can differ based on the clinical application, such as Continuous Kidney Replacement Therapy (CKRT) or Extracorporeal Membrane Oxygenation (ECMO).
| Application | Common Dosage | Primary Monitoring Parameter & Target | Key Efficacy Findings | Key Safety Findings |
|---|---|---|---|---|
| CKRT [1] | 5–30 mg/h (mean 15.8 mg/h) | Filter Lifespan: No clear dose-response relationship found for doses 5-30 mg/h [1]. | Prolongs filter life compared to no anticoagulation [2]. | Lower risk of bleeding complications compared to LMWH and heparin-free therapy [2]. |
| ECMO [3] [4] [5] | 0.2–0.64 mg/kg/h (or ~15 mg/h fixed dose) | aPTT: Target 40–80 sec in the ECMO circuit; systemic aPTT should be lower, confirming regional effect [3] [4] [5]. | Effective regional anticoagulation; maintains lower systemic aPTT [4]. Associated with reduced transfusion volumes [5]. | Significantly lower bleeding complication risk compared to heparin [2] [5]. |
| General Evidence [2] | N/A | N/A (Meta-analysis) | Significantly reduced hospital mortality and longer filter life vs. no anticoagulation [2]. | Lower risk of bleeding vs. conventional therapy (heparin, LMWH, citrate) [2]. |
Accurate measurement of Nafamostat concentration is technically challenging due to its rapid hydrolysis in plasma. Here is a detailed protocol for a robust LC-MS/MS analysis.
| Protocol Step | Critical Parameters & Details |
|---|---|
| Sample Collection | Collect blood into tubes containing a suitable esterase inhibitor (e.g., sodium fluoride/potassium oxalate) to prevent hydrolysis. Immediately centrifuge and freeze plasma at -80°C [6]. |
| Sample Extraction (SPE) | Use Solid Phase Extraction (SPE). Condition with methanol and water. Load plasma sample, wash with 0.1% aqueous formic acid, and elute with methanol. This method achieves >82% recovery and minimizes matrix effects [6]. |
| LC-MS/MS Analysis | Column: C18 reversed-phase. Mobile Phase: Gradient of water and methanol, both with 0.1% formic acid. MS Detection: Positive ion mode, MRM transition: m/z 174.4 → 165.8 for this compound [6]. | | Pharmacokinetic Modeling | For PK/PD studies, a two-compartment model is appropriate. The relationship between concentration and aPTT prolongation can be described by a turnover model (e.g., Imax model) [3]. |
Here are solutions to frequently encountered problems when working with or monitoring this compound.
The following diagram illustrates the mechanism of this serine protease inhibitor, which underpins its anticoagulant effect and short half-life.
I hope this technically-oriented guide provides a solid foundation for your work.
| Study Population & Design | Anticoagulation Efficacy | Safety Profile | Key Findings Summary |
|---|
| Chronic Hemodialysis (High Bleeding Risk) Retrospective, 651 sessions [1] | NM superior: • Premature dialysis due to clotting: 0.84% (NM) vs. 5.19% (Citrate) • NM associated with significantly lower risk of major clotting (OR: 0.063) [1] | Comparable bleeding risk: • No significant difference in major bleeding events between groups [1] | For chronic hemodialysis, NM provides significantly better circuit patency without increasing bleeding risk. [1] | | CRRT in Critically Ill (High Bleeding Risk) Retrospective, 81 patients [2] | RCA superior: • Median filter lifespan: 23.4 hrs (NM) vs. 29.6 hrs (RCA) • Higher unplanned circuit discontinuation with NM (52.3% vs. 39.1%) [2] | NM potentially safer metabolically: • Trends toward lower severe metabolic alkalosis (16.1% vs. 36.0%) and hypocalcemia (9.7% vs. 26.0%) with NM [2] | In CRRT, RCA is more effective at prolonging filter life, but NM may offer a better metabolic safety profile. [2] | | CRRT in Critically Ill (High Bleeding Risk) Retrospective, 46 patients [3] | Comparable efficacy: • CRRT duration: 600 min (RCA) vs. 615 min (NM) • Success rate: 90.7% (RCA) vs. 85.6% (NM) • No statistical difference in success rate [3] | Comparable safety: • No significant difference in anticoagulation safety between the two groups [3] | This study found NM's anticoagulant efficacy and safety are not inferior to RCA for CRRT. [3] | | Plasma Exchange in Children (High Bleeding Risk) Retrospective, 66 children [4] | Comparable efficacy: • No significant differences in initial, maximum, or final transmembrane pressure (TMP) • Filter grade distribution was similar [4] | NM superior: • Significantly lower overall adverse reaction rate with NM • Significantly lower rate of metabolic alkalosis with NM [4] | For pediatric plasma exchange, NM shows similar efficacy but a better safety profile than RCA, particularly regarding metabolic complications. [4] |
To help you evaluate the quality of the evidence, here are the methodologies from two of the cited comparative studies.
1. CRRT Protocol for Critically Ill Adults (Liu et al.) [3]
2. Pediatric Plasma Exchange Protocol (Chen et al.) [4]
The following diagram illustrates the distinct mechanisms of the two anticoagulants and the subsequent clinical decision-making logic.
A significant research gap remains, as most existing studies are single-center retrospective analyses. A large-scale, multi-center randomized controlled trial is underway to evaluate the efficacy and safety of NM specifically for sepsis, which may provide higher-quality evidence [5] [6].
The most significant source of outcomes will be the Efficacy and safety of nafamostat mesilate for sepsis (EASNMS) trial, but it is currently ongoing with an estimated completion date in October 2025 [1] [2]. Therefore, final results on mortality and efficacy are pending.
The table below summarizes the available information on this compound trials related to critical illness.
| Trial/Acronym | Condition | Status & Design | Reported Outcomes & Findings |
|---|
| EASNMS [1] [2] | Sepsis | Ongoing; Multi-center, double-blind, randomized controlled trial (RCT). | Primary outcome (to be reported): ICU all-cause mortality. Secondary outcomes (to be reported): SOFA score improvement, 28-day mortality, safety [1] [2]. | | RACONA [3] | COVID-19 | Completed; Prospective, randomized, double-blind, placebo-controlled trial. | Finding: this compound showed a good safety profile with no adverse events, including hyperkalemia, associated with its use. The study was small (n=15) [3]. | | DEFINE [4] | COVID-19 | Completed; Phase Ib/IIa open-label, platform RCT. | Finding: No evidence of anti-inflammatory, anticoagulant, or antiviral activity was observed. The this compound group had a higher rate of adverse events (86% vs. 57%) and increased plasma creatinine levels [4]. |
Here are the methodologies for the key trials investigating this compound.
The EASNMS trial is designed to provide high-quality evidence on this compound's use for sepsis [1] [2].
The RACONA study provides an example of this compound's application in a viral infection with coagulopathy [3].
The rationale for investigating this compound in sepsis is based on its multi-target mechanism of action, which addresses key pathological processes. The diagram below illustrates how its pharmacological effects counteract the progression of sepsis.
The diagram shows that this compound's potential efficacy in sepsis stems from its ability to intervene at multiple points in the disease's pathogenesis [1] [2] [3]:
| Comparison & Context | Key Safety Findings (this compound vs. Alternative) | Key Efficacy Findings (this compound vs. Alternative) | Key References |
|---|
| vs. Regional Citrate Anticoagulation (RCA) | Significantly fewer metabolic complications (e.g., severe metabolic alkalosis, hypocalcemia) [1] [2]. → Bleeding events: No significant difference [1]. | Shorter filter lifespan and higher rate of unplanned circuit discontinuation due to clotting [2]. → Filter clotting pressure: No significant difference in one pediatric study [1]. | [1] [2] | | vs. Heparin (Unfractionated/LMWH) | Significantly lower risk of bleeding complications [3]. Conflicting Data: One ECMO study found this compound increased bleeding risk [4]. | Shorter filter life compared to unfractionated heparin [5]. | [4] [5] [3] | | vs. No Anticoagulation (NA) | Favorable safety profile with no significant increase in bleeding. Associated with smaller drop in hemoglobin and less need for blood transfusions [6]. | Significantly longer filter lifespan [6] [3]. | [6] [3] | | Common Adverse Events | • Hyperkalemia: A known side effect, requires monitoring [7] [6]. • Agranulocytosis: A rare but serious complication, necessitates regular blood monitoring [7] [6]. | - | [7] [6] |
For a deeper understanding, here is a detailed breakdown of the experimental designs and patient contexts from the key studies cited.
This compound is a broad-spectrum serine protease inhibitor with a very short half-life of approximately 5-8 minutes [1] [7]. Its anticoagulant effect is primarily achieved by inhibiting key enzymes in the coagulation cascade.
This short half-life allows it to act predominantly within the extracorporeal circuit, rapidly inactivating upon entering the patient's systemic circulation, which contributes to its lower systemic bleeding risk [7] [5].